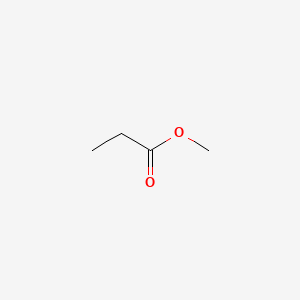

Methyl propionate is a carboxylic ester.

methyl propionate is a natural product found in Coffea arabica, Actinidia chinensis, and Ananas comosus with data available.

C4H8O2

C2H5COOCH3

Methyl propionate

CAS No.: 308065-15-8

Cat. No.: VC13332445

Molecular Formula: C4H8O2

C4H8O2

C2H5COOCH3

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 308065-15-8 |

|---|---|

| Molecular Formula | C4H8O2 C4H8O2 C2H5COOCH3 |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | methyl propanoate |

| Standard InChI | InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 |

| Standard InChI Key | RJUFJBKOKNCXHH-UHFFFAOYSA-N |

| SMILES | CCC(=O)OC |

| Canonical SMILES | CCC(=O)OC |

| Boiling Point | 175.5 °F at 760 mmHg (NTP, 1992) 79.8 °C 79.00 to 80.00 °C. @ 760.00 mm Hg 80 °C |

| Colorform | Colorless liq |

| Flash Point | 28 °F (NTP, 1992) 28 °F (-2 °C) (CLOSED CUP) -2 °C c.c. |

| Melting Point | -125 °F (NTP, 1992) -87.5 °C -88 °C |

Introduction

Chemical Identity and Physicochemical Properties

Methyl propionate, systematically named methyl propanoate, is an ester derived from propionic acid and methanol. Its molecular formula is C₄H₈O₂, with a molecular weight of 88.1051 g/mol . The compound exhibits a clear, colorless appearance and a characteristic fruity aroma, making it suitable for fragrance applications .

Thermodynamic Behavior

The vapor pressure of methyl propionate follows the Antoine equation:

where is the vapor pressure in bar and is the temperature in Kelvin . This equation is valid between 293.74 K and 351.90 K, as derived from experimental data by Polák and Mertl .

Table 1: Antoine Equation Parameters for Methyl Propionate

The compound has a boiling point of 76–78°C, a flash point of -10°C, and a vapor pressure of 90 mm Hg at 25°C, underscoring its high flammability .

Synthesis and Production Methods

Catalytic Methoxycarbonylation of Ethylene

A patented method (CN108003023B) utilizes ruthenium-supported metal oxide catalysts (e.g., Ru/Al₂O₃) to synthesize methyl propionate from ethylene and carbon monoxide in methanol . At 180°C and 8 hours of reaction time, this approach achieves high yields without requiring acid additives or co-catalysts, enhancing cost efficiency and recyclability .

Solid Base-Catalyzed Routes

An innovative route involves the methoxycarbonylation of 3-pentanone with dimethyl carbonate over magnesium oxide (MgO) catalysts . This method leverages moderate-strength basic sites to activate 3-pentanone, achieving linear correlation between catalyst basicity and methyl propionate yield .

Traditional Esterification

Earlier methods employed propionic acid and methanol with acidic catalysts like ionic liquids or p-toluenesulfonic acid . While effective, these processes often face challenges in catalyst separation and byproduct formation, prompting the shift to heterogeneous catalytic systems .

Industrial Applications

Solvent in Coatings and Resins

Methyl propionate’s excellent solvency for nitrocellulose, acrylic resins, and cellulose acetate butyrate makes it indispensable in coatings and adhesives . Its low boiling point facilitates rapid evaporation, reducing drying times in lacquer and varnish formulations .

Flavoring and Fragrance Agent

The compound’s fruity odor is exploited in food flavorings (e.g., baked goods, candies) and cosmetic fragrances . Regulatory approvals for food-grade purity ensure its safe use in consumables .

Chemical Intermediate

Methyl propionate serves as a precursor to methyl methacrylate, a monomer for acrylic plastics, and is utilized in pharmaceutical and agrochemical synthesis .

Recent Advances and Future Directions

Recent patents highlight innovations in catalyst design, such as ruthenium-based systems, which improve reaction efficiency and sustainability . Academic studies on solid-base catalysts further demonstrate the potential for greener synthesis routes . Future research may focus on scaling these methods and exploring bio-derived feedstocks to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume